MAO-B Selective Inhibition Profile of (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine
The (R)-enantiomer of N-methyl-1,2,3,4-tetrahydroquinolin-3-amine exhibits selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A. In a fluorescence-based assay measuring the inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound showed an IC50 of 1,130 nM against MAO-B, whereas the IC50 against MAO-A was >100,000 nM [1]. This represents an >88-fold selectivity window for MAO-B inhibition. In contrast, the unmethylated analog (R)-1,2,3,4-tetrahydroquinolin-3-amine (CAS 145554-63-8) has been characterized primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), with no reported MAO activity, indicating a fundamental shift in target engagement driven by N-methylation .
| Evidence Dimension | MAO-B vs. MAO-A inhibition selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 >100,000 nM |
| Comparator Or Baseline | (R)-1,2,3,4-tetrahydroquinolin-3-amine (unmethylated): MAO activity not reported; primary activity is RORγ inverse agonism |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A |
| Conditions | Human MAO-A and MAO-B expressed in insect cell membranes; fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes |
Why This Matters
Selective MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease, and the >88-fold selectivity window reduces the risk of MAO-A-mediated hypertensive crises associated with non-selective MAO inhibitors.
- [1] BindingDB. (n.d.). BDBM50401981 (CHEMBL1575961): (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine. MAO-A IC50 >100,000 nM; MAO-B IC50 = 1,130 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
